

# Technical Support Center: Corey-Chaykovsky Cyclopropanation of Indenones

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## Compound of Interest

Compound Name: *Spiro[indene-2,4'-piperidin]-1(3H)-one*  
CAS No.: 136080-25-6  
Cat. No.: B2490639

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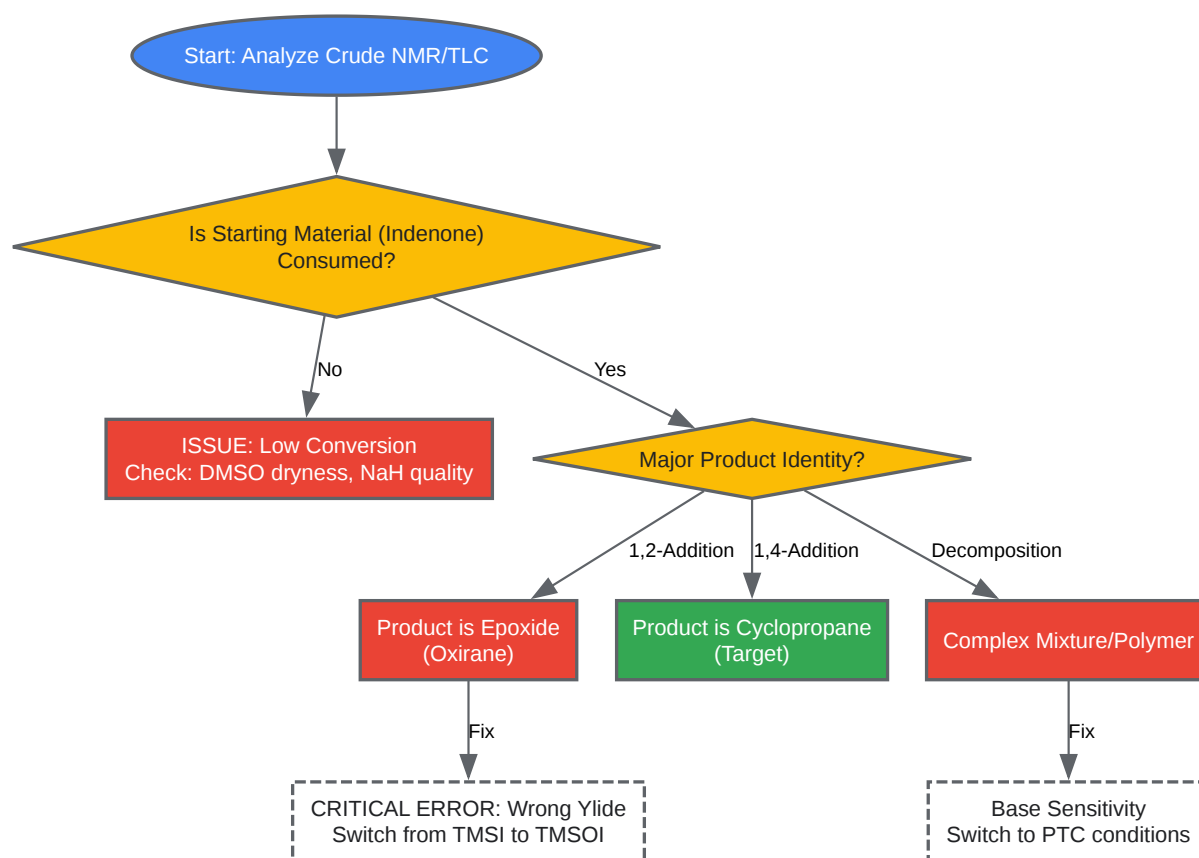
## Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when converting indenones (and related bicyclic enones) into spiro-cyclopropanes using the Corey-Chaykovsky reaction.

Unlike simple chalcones, indenones are rigid, highly reactive Michael acceptors. The transformation requires precise control over the sulfur ylide species to ensure 1,4-addition (cyclopropanation) occurs over the kinetically favored 1,2-addition (epoxidation).[1]

## Visual Diagnostic: The Troubleshooting Workflow

Before adjusting your parameters, locate your issue on the decision matrix below.



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Caption: Diagnostic workflow for identifying failure modes in indenone cyclopropanation.

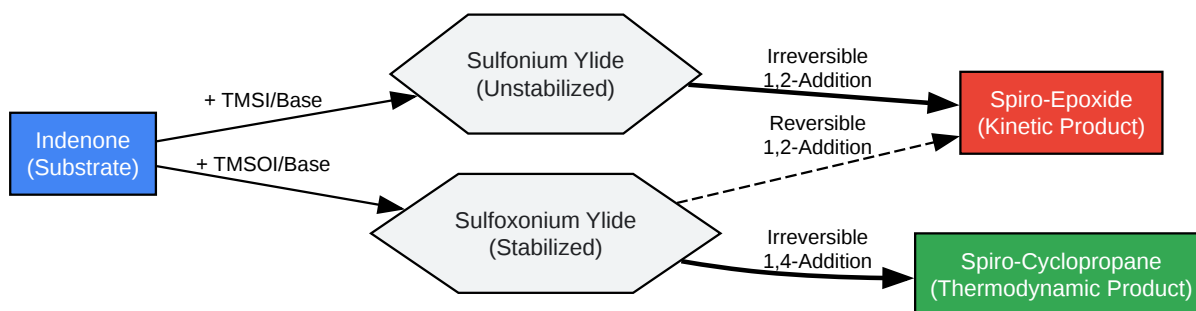
## Module 1: Selectivity Issues (Epoxide vs. Cyclopropane)

Q: I isolated the spiro-epoxide instead of the spiro-cyclopropane. Why did the reaction attack the carbonyl?

A: This is a classic case of Kinetic vs. Thermodynamic control, dictated by your choice of sulfur salt.

- The Cause: You likely used Trimethylsulfonium Iodide (TMSI). The resulting ylide (dimethylsulfonium methylene) is unstable and highly reactive. It attacks the most electrophilic site (the carbonyl carbon) under kinetic control, forming the epoxide irreversibly.
- The Fix: Switch to Trimethylsulfoxonium Iodide (TMSOI).
  - The resulting ylide (dimethylsulfoxonium methylene) is stabilized by the sulfoxide oxygen.
  - It adds reversibly to the carbonyl (1,2-addition).[2][3] Because this step is reversible, the equilibrium eventually funnels the intermediate into the irreversible 1,4-addition (Michael addition) pathway, yielding the cyclopropane.

Mechanistic Pathway:



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Caption: Divergent pathways based on sulfur ylide stability.

## Module 2: Reaction Stalling & Low Yields

Q: My reaction stalls at 50% conversion, even with excess reagent. Adding more NaH doesn't help.

A: This usually indicates "Ylide Quenching" or "Surface Passivation."

- Moisture in DMSO: The Corey-Chaykovsky ylide is extremely basic ( ). Even trace water in DMSO will protonate the ylide, converting it to the non-reactive sulfoxonium salt (trimethylsulfoxonium hydroxide/iodide).

- Validation: Add a small amount of benzophenone to your solvent; if it doesn't turn blue (ketyl radical) with Na, your solvent is wet. (Note: Distilling DMSO from CaH<sub>2</sub> is mandatory for consistent results).
- NaH Quality: Commercial NaH (60% in oil) absorbs moisture over time, forming a crust of NaOH.
  - Protocol Adjustment: Wash your NaH with dry hexane/pentane under Argon to remove the mineral oil before adding DMSO. This exposes the active hydride surface.

Q: The indenone decomposes into a black tar.

A: Indenones are prone to base-mediated polymerization. The "Classic" Corey conditions (NaH/DMSO) can be too harsh.

- The Fix: Switch to Solid-Liquid Phase Transfer Catalysis (PTC). This maintains a low concentration of active base in the organic phase, minimizing side reactions.

## Module 3: Experimental Protocols

### Method A: Classic Corey-Chaykovsky (High Throughput)

Best for robust, unfunctionalized indenones.

Step	Action	Critical Parameter
1	Ylide Formation	Suspend NaH (1.2 equiv, washed) in dry DMSO. Add TMSOI (1.2 equiv) portion-wise at RT.
2	Activation	Stir at RT for 30-60 min until H <sub>2</sub> evolution ceases and solution becomes clear/milky.
3	Addition	Cool to 0°C. Add Indenone (1.0 equiv) dissolved in minimal DMSO/THF dropwise.
4	Reaction	Warm to RT. Stir 2-4h. Monitor by TLC.
5	Quench	Pour into ice-cold saturated NH <sub>4</sub> Cl. Extract with EtOAc.[1]

## Method B: Mild Phase-Transfer Catalysis (Recommended for Sensitive Substrates)

Best for functionalized indenones prone to polymerization.

Step	Action	Critical Parameter
1	Mix Solids	Combine Indenone (1.0 equiv), TMSOI (1.5 equiv), and TEBA (Benzyltriethylammonium chloride, 10 mol%) in DCM.
2	Base Addition	Add NaOH (50% aq. solution) or solid KOH (powdered) vigorously.
3	Reaction	Stir vigorously at RT or mild reflux (DCM).
4	Mechanism	The PTC shuttles hydroxide to the interface, generating the ylide in situ without exposing the indenone to bulk strong base.

## Module 4: Stereochemical Control

Q: What diastereomer should I expect?

A: The reaction is highly diastereoselective.<sup>[4]</sup>

- Outcome: The ylide attacks the double bond from the less sterically hindered face (usually anti to the bulkiest substituent at the C1 or C3 position).
- Configuration: For 2-substituted indenones, the incoming methylene group typically ends up trans to the C2-substituent to minimize steric clash in the transition state.

## References

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